molecular formula C16H23BrN2O B274409 N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine

N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No. B274409
M. Wt: 339.27 g/mol
InChI Key: KJVBFJBXGYSDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine, also known as BEBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BEBA is a bicyclic amine that contains a benzyl group and a bromine atom, which gives it unique properties that make it useful in various research fields.

Mechanism of Action

N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine acts as a competitive inhibitor of DAT, binding to the same site as dopamine and preventing its reuptake. This leads to an increase in dopamine levels in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
The inhibition of DAT by this compound can have several biochemical and physiological effects. Increased dopamine levels in the brain can lead to increased locomotor activity, as well as enhanced reward and reinforcement behaviors. Studies have also shown that this compound can attenuate the effects of cocaine and amphetamine, which are known to increase dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine in lab experiments is its selectivity for DAT, which allows for more precise studies of this transporter. However, one limitation is that this compound has a relatively low potency compared to other DAT inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research involving N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine. One potential area of study is the development of more potent DAT inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other neurotransmitter transporters, such as the serotonin transporter. Additionally, this compound could be used in studies of neurological disorders such as addiction and Parkinson's disease to better understand the role of DAT in these conditions.
In conclusion, this compound is a unique chemical compound that has potential applications in various scientific research fields, particularly in the study of dopamine transporters. Its selectivity for DAT and ability to increase dopamine levels in the brain make it a useful tool for investigating the function of this transporter and its role in neurological disorders. Further research on this compound and its derivatives could lead to the development of more potent DAT inhibitors and a better understanding of the mechanisms underlying dopamine regulation in the brain.

Synthesis Methods

The synthesis of N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine involves a multistep process that requires the use of several reagents and solvents. The first step involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 1,5-dibromopentane in the presence of a strong base such as potassium tert-butoxide. This reaction yields a dibrominated intermediate, which is then subjected to a reductive amination reaction with cyclohexanone and sodium borohydride. The resulting product is further purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine has been used in various scientific research applications, including the study of neurotransmitter transporters, specifically the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine in the brain, and its dysfunction has been linked to several neurological disorders such as Parkinson's disease and addiction. This compound has been shown to selectively inhibit DAT, making it a potential tool for studying the function of this transporter.

properties

Molecular Formula

C16H23BrN2O

Molecular Weight

339.27 g/mol

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C16H23BrN2O/c1-2-20-16-4-3-14(17)9-13(16)10-18-15-11-19-7-5-12(15)6-8-19/h3-4,9,12,15,18H,2,5-8,10-11H2,1H3

InChI Key

KJVBFJBXGYSDFK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)CNC2CN3CCC2CC3

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2CN3CCC2CC3

Origin of Product

United States

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